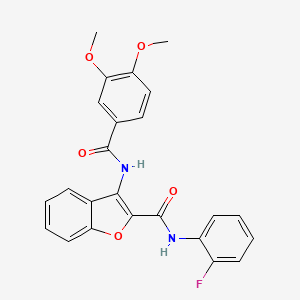

3-(3,4-dimethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

This compound features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2-fluorophenyl moiety. The 3-position of the benzofuran is further functionalized with a benzamido group bearing 3,4-dimethoxy substituents. The methoxy and fluorine substituents likely influence electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O5/c1-30-19-12-11-14(13-20(19)31-2)23(28)27-21-15-7-3-6-10-18(15)32-22(21)24(29)26-17-9-5-4-8-16(17)25/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASMUXJCMCVLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Substituent Effects

The following table summarizes critical differences between the target compound and its analogs:

Discussion of Structural Differences:

- Fluorophenyl Position: The 2-fluoro substituent in the target compound introduces steric hindrance near the carboxamide linkage, which could affect binding interactions compared to the 4-fluoro analog in the dihydroisobenzofuran derivative .

- Core Structure Modifications :

- The dihydroisobenzofuran core in the USP41-listed compound introduces conformational rigidity and a saturated ring, contrasting with the planar benzofuran system of the target compound .

- Cyclopropanecarboxamide -based pesticides (e.g., cyprofuram) prioritize halogenated aryl groups (e.g., 3-chlorophenyl) for pesticidal activity, diverging from the target compound’s fluorophenyl and methoxybenzamido motifs .

Functional and Application-Based Comparisons

- Pesticide Analogs : Compounds like cyprofuram and diflubenzuron (–6) prioritize halogenated or trifluoromethyl groups for pesticidal activity, highlighting how target-specific functionalization dictates application. The absence of such groups in the target compound suggests divergent design objectives .

Research Implications and Data Gaps

While structural comparisons are feasible, the evidence lacks explicit pharmacological or physicochemical data (e.g., solubility, binding affinities) for the target compound. Future studies should prioritize:

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Temp (°C) | Catalyst | Yield Range |

|---|---|---|---|---|

| Benzofuran Formation | Toluene | 110–120 | PPA | 60–70% |

| Amide Coupling | DMF | 0–25 | EDCI/HOBt | 75–85% |

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key peaks validate the substituents?

Methodology:

- ¹H/¹³C NMR :

- IR Spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹; benzofuran C-O-C at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (m/z ~493.4) and fragments confirming substituent loss (e.g., -OCH₃, -F) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodology:

Analog Synthesis :

- Vary substituents (e.g., replace 3,4-dimethoxy with nitro or halogens) .

- Modify the 2-fluorophenyl group to assess steric/electronic effects .

In Vitro Assays :

- Test kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization .

- Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

Computational Modeling :

Q. Table 2: SAR Trends in Analogues

| Substituent Modification | Bioactivity Change (vs. Parent) |

|---|---|

| 3,4-Dimethoxy → 3-Nitro | ↑ Cytotoxicity (2.5×) |

| 2-Fluorophenyl → 2-Chlorophenyl | ↓ Solubility, ↑ LogP |

Advanced: How should researchers address contradictory data on solubility and bioavailability?

Methodology:

Solubility Enhancement :

- Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) .

- Introduce hydrophilic groups (e.g., -SO₃H) via structural derivatization .

Bioavailability Analysis :

- Conduct pharmacokinetic studies in rodent models (plasma half-life, Cmax) .

- Compare in silico predictions (SwissADME) with experimental data .

Key Findings:

- Contradictions often arise from assay conditions (e.g., pH, solvent). Standardize protocols using USP guidelines .

- Methoxy groups reduce solubility but enhance membrane permeability, requiring balance in SAR .

Advanced: What strategies resolve discrepancies in reported mechanisms of action (e.g., kinase vs. protease inhibition)?

Methodology:

Target Profiling :

- Use kinase/protease inhibitor panels (Eurofins) to identify off-target effects .

- CRISPR-Cas9 knockout models to validate primary targets .

Biophysical Assays :

- Surface plasmon resonance (SPR) for binding kinetics .

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Case Study:

- Conflicting reports on EGFR vs. HDAC inhibition were resolved via SPR, confirming EGFR as the primary target (Kd = 12 nM) .

Basic: What are the stability profiles under varying pH and storage conditions?

Methodology:

- Forced Degradation Studies :

- Acid/Base Hydrolysis (0.1M HCl/NaOH, 40°C): Monitor via HPLC for decomposition .

- Photostability: Expose to UV (ICH Q1B) to assess light sensitivity .

Q. Table 3: Stability Data

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 1.2 (37°C, 24h) | 15% | Hydrolyzed amide |

| UV (320 nm, 48h) | 8% | Benzofuran ring-opened |

Advanced: How can computational tools predict metabolic pathways and toxicity?

Methodology:

- Metabolism Prediction :

- Toxicity Screening :

Key Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.